

Comparison of BTK Inhibitors in Relapsed/Refractory CLL/SLL

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Rocbrutinib

CAS No.: 2485861-07-0

Cat. No.: S12860587

[Get Quote](#)

Inhibitor (Generation)	Key Trial Name(s)	Overall Response Rate (ORR)	Progression-Free Survival (PFS)	Common BTK Resistance Mutations
Ibrutinib (1st)	N/A	89% (7-year follow-up) [1]	Median 57 months (R/R patients) [1]	C481S/R (confers resistance) [2]
Acalabrutinib (2nd)	N/A	N/A	Median 66.1 months [3]	N/A
Zanubrutinib (2nd)	ALPINE	80% (vs. 73% for Ibrutinib) [4]	Superior to Ibrutinib (HR 0.40) [5]	Low rate of C481 mutations upon progression [4]
Pirtobrutinib (Non-covalent)	BRUIN (Phase 3)	~62% (in heavily pre-treated patients) [2]	Median ~20 months [2]	Active even against C481 mutations [2]

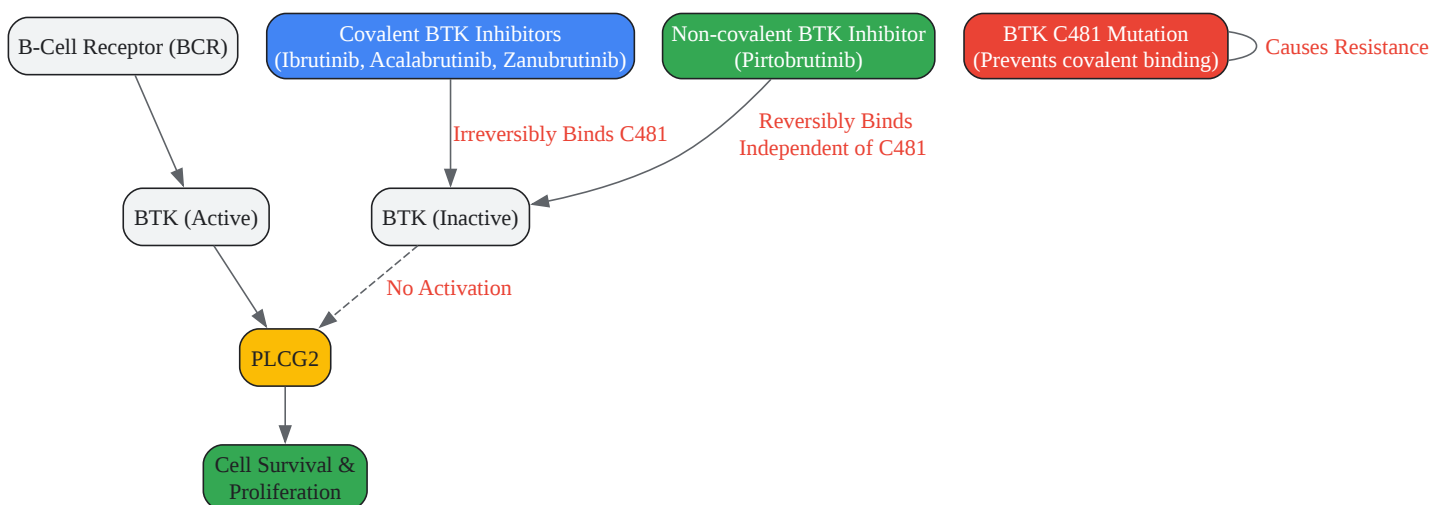
Experimental Protocols for Resistance Profiling

For researchers investigating resistance mechanisms, the methodologies from recent studies can serve as a guide:

- **Sample Collection:** Peripheral blood mononuclear cell (PBMC) samples are typically collected from patients at **baseline** (before treatment) and at the time of **disease progression**. Collecting samples before the start of any subsequent therapy is critical [4].
- **Mutation Analysis:** Deep sequencing of the **BTK** gene (particularly the C481 residue) and the downstream **PLCG2** gene is performed to identify acquired mutations. The absence of these mutations at baseline confirms they are treatment-related [2] [4].
- **Data Correlation:** Genetic mutation data is then correlated with clinical outcomes, such as duration of treatment and progression-free survival, to understand the impact of specific mutations [4].

BTK Inhibitor Mechanisms and Resistance

The diagram below illustrates the mechanism of action of different BTK inhibitors and how resistance can arise.



[Click to download full resolution via product page](#)

As the diagram shows:

- **Covalent BTK inhibitors** (like ibrutinib, acalabrutinib, zanubrutinib) form an irreversible bond with the **C481** amino acid on BTK, permanently inactivating it [2] [6].
- A common resistance mechanism is a mutation at the **C481** site (e.g., C481S), which prevents the covalent bond from forming, allowing the cancer cell to survive [2].
- **Non-covalent BTK inhibitors** (like pirtobrutinib) bind reversibly to BTK in a way that does not depend on the C481 residue, allowing them to remain effective even when the C481 mutation is present [2].

How to Proceed with Your Research

Since specific data on **Rocbrutinib** is not available in the public domain yet, you might find the following steps helpful:

- **Consult Clinical Trial Registries:** Websites like ClinicalTrials.gov are primary sources for ongoing trial information and may have results for **Rocbrutinib** not yet published in journals.
- **Review Conference Abstracts:** Major hematology and oncology conferences (e.g., ASH, EHA, AACR) often feature the latest, cutting-edge data on new drugs like **Rocbrutinib** in their abstract presentations.
- **Broaden Your Search:** Using more general terms like "novel BTK inhibitor" or "next-generation BTK inhibitor" in scientific databases might uncover relevant pre-clinical or early-phase clinical studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. in B-cell lymphoma: single fighter might be enough? Ibrutinib [cancerbiomedcentral.com]
2. Pirtobrutinib in Chronic Lymphocytic Leukemia... | Preprints.org [preprints.org]
3. for CLL and MCL: What the Latest BTK Mean for Our... Inhibitors Data [medscape.org]
4. Patients With Progressive CLL After Zanubrutinib or Ibrutinib ... | Onclive [onclive.com]
5. Zanubrutinib Better Than Ibrutinib in CLL/SLL? [medscape.com]

6. Frontiers | Multifaceted Immunomodulatory Effects of the BTK ... [frontiersin.org]

To cite this document: Smolecule. [Comparison of BTK Inhibitors in Relapsed/Refractory CLL/SLL].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b12860587#rocbrutinib-overall-response-rate-btk-mutations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com